(S)-Roscovitine, also known as (S)-Seliciclib, is a synthetic compound belonging to the class of 2,6,9-trisubstituted purines. It is the enantiomer of (R)-roscovitine. [] This compound plays a significant role in scientific research, primarily as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). [, , , ] CDKs are crucial regulators of the cell cycle, and (S)-Roscovitine's ability to inhibit their activity makes it a valuable tool in studying various cellular processes.
(S)-Roscovitine is a chiral molecule with a defined stereochemistry at the 2-position of the purine ring. Its structure consists of a purine core with three substituents: a benzylamino group at position 6, a (1-hydroxymethyl)propylamino group at position 2, and an isopropyl group at position 9. [] The specific arrangement of these groups in (S)-roscovitine is crucial for its biological activity and distinguishes it from its (R)-enantiomer.
(S)-Roscovitine is a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9. [] It competes with ATP for binding at the ATP-binding site of these kinases, thereby inhibiting their activity. This inhibition of CDK activity disrupts various cellular processes, including cell cycle progression, transcription, and neuronal signaling. [, , , ]
The mechanism of action is believed to be kinase-independent. [] Studies suggest that it acts by shifting the closed-state inactivation versus voltage relationship in calcium channels. [] In the context of stroke, (S)-roscovitine has been shown to decrease cerebral edema, potentially by modulating the interaction between aquaporin-4 (AQP4) and α1-syntrophin. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: